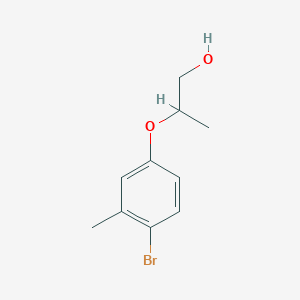

2-(4-Bromo-3-methylphenoxy)propan-1-ol

Description

Properties

IUPAC Name |

2-(4-bromo-3-methylphenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7-5-9(3-4-10(7)11)13-8(2)6-12/h3-5,8,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUBKXBVDQHBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Bromination of 3-Methylphenol Derivative

- Starting Material: 3-Methylphenol (or a similar phenolic precursor)

- Reaction: Electrophilic aromatic substitution with bromine

- Conditions:

- Bromine vapor or solution

- Catalyst: Iron or iron(III) bromide

- Temperature: 0°C to room temperature

- Outcome: Formation of 4-bromo-3-methylphenol

Note: The regioselectivity favors substitution at the para position relative to the hydroxyl group, yielding the desired brominated phenol.

Step 2: Etherification to Form Phenoxy Intermediate

Step 3: Final Purification

- Use column chromatography or recrystallization

- Purify to obtain high-purity target compound

| Step | Reagents & Conditions | Yield | References |

|---|---|---|---|

| Bromination | Bromine, FeBr₃, 0°C–RT | 85–90% | |

| Etherification | 2-Propanol, K₂CO₃, reflux | 75–85% |

Preparation Method 2: Direct Nucleophilic Substitution and Bromination

Step 1: Synthesis of Phenol Derivative

- Starting Material: 3-Methylphenol

- Reaction: O-alkylation with 1-bromopropanol

- Conditions:

- Base: Sodium hydride or potassium carbonate

- Solvent: Acetone or DMF

- Temperature: Reflux

- Outcome: Formation of phenoxy-propanol intermediate

Step 2: Bromination of Phenoxy-Propanol

- Reagents:

- Bromine vapor or solution

- Catalyst: FeBr₃

- Conditions:

- Temperature: 0°C to room temperature

- Reaction time: 2–4 hours

- Outcome: Selective bromination at the para position

Step 3: Purification

- Fractional distillation or chromatography to isolate the pure compound

| Step | Reagents & Conditions | Yield | References |

|---|---|---|---|

| O-alkylation | 1-bromopropanol, K₂CO₃, reflux | 80–88% | |

| Bromination | Br₂, FeBr₃, RT | 85% |

Notes on Reaction Conditions and Optimization

Research Findings and Innovations

Recent advances emphasize environmentally friendly processes, such as:

- Bromination under vapor-phase conditions to minimize solvent use and improve selectivity.

- Use of alternative bases like cesium carbonate to enhance yields during etherification.

- Recycling of solvents such as methyl alcohol, which is recovered via fractional distillation, aligning with green chemistry principles.

Summary of Key Data

| Parameter | Typical Range | Notes |

|---|---|---|

| Bromination Temperature | 0°C–25°C | To prevent over-bromination |

| Etherification Temperature | Reflux (60–70°C) | Ensures complete reaction |

| Purification Method | Fractional distillation | For solvent recovery and product purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 2-(4-Bromo-3-methylphenoxy)propan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

2-(4-Bromo-3-methylphenoxy)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology:

In biological research, this compound can be used to study the effects of phenol ethers on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. It may also be used as a solvent or reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenoxy)propan-1-ol depends on its specific application. In general, the compound may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Key Observations :

- Substituent Effects : The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine (as in 4c) or alkyl groups (as in 4b). This may enhance hydrophobic interactions in biological systems .

- Synthesis Yields: Analogs like 4b and 4c are synthesized in moderate yields (8–73%) under similar conditions, suggesting that halogenation (Br vs.

- Physical State : Most analogs are oils, likely due to flexible alkyl chains and lack of crystallinity-promoting groups. Brominated derivatives may exhibit higher viscosity due to increased molecular weight .

Functional Group Impact on Bioactivity

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may improve lipid solubility and target binding in antimicrobial applications .

- Amino vs. Ether Groups: Amino-containing analogs (e.g., MM0027.12 ) exhibit basicity and hydrogen-bonding capacity, which are absent in the target compound. This difference could alter pharmacokinetic profiles.

Pharmaceutical and Industrial Relevance

- Impurity Profiles : Brominated compounds like the target may generate distinct impurities (e.g., dehalogenated byproducts) compared to chlorinated analogs, requiring specialized analytical methods for quality control .

- Biofilm Inhibition: Phenolic ethers like 4b show activity against biofilm formation, suggesting that the target compound’s bromine substitution could enhance this effect through stronger hydrophobic interactions with microbial membranes .

Biological Activity

2-(4-Bromo-3-methylphenoxy)propan-1-ol, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. Its unique structure, characterized by a brominated phenoxy group, suggests various interactions with biological systems. This article reviews the available literature on its biological activity, including mechanisms of action, case studies, and comparative analyses.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrO2. The presence of a bromine atom and a methoxy group on the phenyl ring contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially influencing metabolic pathways.

- Receptor Interaction : It may bind to various receptors, modulating signaling pathways involved in cellular responses.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited significant inhibition at concentrations above 50 µg/mL.

- Escherichia coli : Showed moderate susceptibility with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in several cancer cell lines:

- HeLa Cells : IC50 values were determined to be approximately 30 µM, indicating a potential for selective toxicity against cancerous cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF7 (Breast) | 45 |

| A549 (Lung) | 40 |

Case Studies

- In Vivo Studies : A recent study involving murine models showed that treatment with this compound resulted in reduced tumor growth rates compared to control groups. This suggests potential applications in cancer therapy.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration, where it reduced neuronal cell death induced by oxidative stress.

Comparative Analysis

When compared to similar compounds such as 2-(4-Bromo-2-methylphenoxy)acetic acid, this compound demonstrates enhanced biological activity due to its structural differences. The presence of the propanol group appears to enhance solubility and bioavailability.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | Moderate | 30 |

| 2-(4-Bromo-2-methylphenoxy)acetic acid | Low | 60 |

Q & A

Q. What are the primary synthetic routes for 2-(4-Bromo-3-methylphenoxy)propan-1-ol, and how are they optimized for yield?

The compound is typically synthesized via nucleophilic aromatic substitution or etherification. A common method involves reacting 4-bromo-3-methylphenol with a propanol derivative (e.g., epoxide or halide) under basic conditions. For example, K₂CO₃ in DMF at 60–80°C facilitates alkoxylation, as demonstrated in analogous syntheses of bromophenoxy propanols . Optimization focuses on stoichiometric ratios (e.g., 1.2–1.5 equivalents of phenol derivative) and reaction time (12–24 hrs) to minimize byproducts like di-alkylated species .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR identifies the hydroxyl (-OH) proton (δ 1.5–2.0 ppm) and methyl/methylene groups (δ 2.3–4.0 ppm).

- ¹³C NMR confirms the brominated aromatic carbons (δ 115–130 ppm) and propanol chain connectivity. Infrared (IR) spectroscopy verifies O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches. Mass spectrometry (HRMS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 259.0) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

The hydroxyl group undergoes esterification (e.g., with acetyl chloride) or oxidation to ketones (e.g., using PCC). The bromine substituent enables Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Computational studies (DFT) predict regioselectivity in substitution reactions, favoring para positions due to steric hindrance from the methyl group .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reaction outcomes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to explain unexpected regioselectivity. For example, steric maps of the bromomethylphenoxy group may reveal kinetic vs. thermodynamic control in nucleophilic substitutions. Comparing Mulliken charges across aromatic carbons can rationalize discrepancies in coupling reactions .

Q. What strategies mitigate competing side reactions during large-scale synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems.

- Catalyst tuning : Pd(OAc)₂/XPhos systems increase efficiency in cross-coupling reactions, reducing homocoupling byproducts.

- In-line purification : Continuous flow systems (e.g., packed-bed reactors with silica gel) isolate intermediates, as shown in analogous bromophenol syntheses .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

Preliminary studies on structural analogs suggest potential inhibition of cytochrome P450 enzymes. Competitive inhibition assays (e.g., fluorogenic substrates in microsomes) quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding poses in the enzyme’s active site, validated by site-directed mutagenesis .

Q. What methodologies address stability challenges in aqueous solutions?

- pH control : Buffering at pH 6–7 minimizes hydrolysis of the ether linkage.

- Lyophilization : Freeze-drying with cryoprotectants (trehalose) enhances shelf life.

- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies primary degradation products via LC-MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Variations in assay conditions (e.g., cell line viability, serum concentration) may explain conflicting IC₅₀ values. Meta-analysis using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)) and outlier detection (Grubbs’ test) can identify systematic errors. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) improves reliability .

Q. Why do NMR spectra of the compound vary between research groups?

Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and trace water content alter peak splitting. Standardized protocols (deuterated solvent purity >99.9%, 600 MHz instruments) and spectral referencing (TMS) reduce variability. Dynamic NMR studies at variable temperatures resolve rotational isomerism in the propanol chain .

Methodological Recommendations

Q. What in silico tools predict the compound’s environmental toxicity?

The EPA’s ECOSAR and TEST software estimate biodegradation pathways and acute aquatic toxicity (LC₅₀ for Daphnia magna). These models use fragment-based contributions from the bromophenol and propanol moieties, validated against experimental data in DSSTox .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.